5-Fluoro-2-methylphenylhydrazine hydrochloride

Drug Discovery Metabolic Stability Fluorination

5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS 325-50-8), supplied as a crystalline solid (MW 176.62, C₇H₁₀ClFN₂). The critical 5-fluoro-2-methyl substitution pattern on the phenyl ring imposes unique electronic and steric effects that generic phenylhydrazines cannot replicate. This building block is essential for synthesizing fluorinated heterocycles (indoles, pyrazoles, thiazolidinones) where regiospecific incorporation of a 5-fluoro-2-methylphenyl moiety is mandatory for target activity, metabolic stability, and lipophilicity. Procuring this precise hydrazine ensures correct regioisomer formation in medicinal chemistry SAR campaigns and agrochemical lead optimization, avoiding the wasted cost and effort of synthesizing incorrect analogs.

Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
CAS No. 325-50-8
Cat. No. B1318516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylphenylhydrazine hydrochloride
CAS325-50-8
Molecular FormulaC7H10ClFN2
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)NN.Cl
InChIInChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
InChIKeyJJGFAXYGLYUHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methylphenylhydrazine Hydrochloride (CAS 325-50-8): Properties and Core Chemical Identity


5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS 325-50-8) is a fluorinated aromatic hydrazine derivative, supplied as a crystalline solid with a molecular weight of 176.62 g/mol and a molecular formula of C₇H₁₀ClFN₂ . The compound features a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring, a substitution pattern that defines its distinct electronic and steric profile compared to other phenylhydrazines . It is typically available at purities of ≥97-98% and is widely utilized as a synthetic intermediate in medicinal and organic chemistry .

Why Generic Phenylhydrazine Substitution Fails: The Impact of Fluorine and Methyl Substitution in 5-Fluoro-2-methylphenylhydrazine Hydrochloride


The practice of substituting a generic phenylhydrazine for 5-fluoro-2-methylphenylhydrazine hydrochloride is scientifically unsound due to the profound impact of its unique 5-fluoro-2-methyl substitution pattern. The introduction of a fluorine atom on the aromatic ring significantly alters the electron density, which can direct regioselectivity in reactions and enhance the metabolic stability and lipophilicity of derived compounds, a critical factor in drug discovery [1]. Furthermore, the specific positioning of the fluoro and methyl groups creates a distinct steric and electronic environment that cannot be replicated by other halogenated or non-halogenated phenylhydrazines, leading to different reaction pathways, yields, and biological outcomes . The quantitative evidence in the following section details these critical differences.

Quantitative Differentiation Evidence for 5-Fluoro-2-methylphenylhydrazine Hydrochloride vs. Closest Analogs


Comparative Metabolic Stability Enhancement Through Fluorination

The presence of the fluorine atom at the 5-position on the phenyl ring, a key differentiator from the non-fluorinated analog 2-methylphenylhydrazine hydrochloride (CAS 635-26-7), confers enhanced metabolic stability to derived molecules. This is a class-level effect well-documented in medicinal chemistry where fluorine substitution is a common strategy to block oxidative metabolism, thereby prolonging the half-life of drug candidates [1]. While direct metabolic stability data for 5-fluoro-2-methylphenylhydrazine hydrochloride itself is not available in the primary literature, the design rationale for its use as a building block is explicitly based on this well-established fluorine effect [2].

Drug Discovery Metabolic Stability Fluorination

Distinct Physicochemical and Handling Profile vs. Non-Fluorinated Analog

5-Fluoro-2-methylphenylhydrazine hydrochloride exhibits distinct physical properties compared to its non-fluorinated counterpart, 2-methylphenylhydrazine hydrochloride. The target compound has a reported melting point of 197°C (decomposition) . While a precise melting point for 2-methylphenylhydrazine hydrochloride is not consistently reported in the searched sources, the fluorinated compound's higher molecular weight (176.62 g/mol vs. ~158.7 g/mol for the non-fluorinated HCl salt) and the presence of the fluorine atom directly impact its solid-state properties and solubility profile, which are critical for accurate weighing, formulation, and reaction setup .

Physicochemical Properties Storage Handling

Regioselectivity and Reactivity Differences in Heterocycle Synthesis

The specific 5-fluoro-2-methyl substitution pattern on the phenyl ring is a key driver of regioselectivity in subsequent chemical reactions, a critical factor that distinguishes it from other isomers like (5-fluoro-3-methylphenyl)hydrazine or (5-fluoro-4-methylphenyl)hydrazine . The electron-withdrawing fluorine atom at the 5-position, combined with the electron-donating methyl group at the 2-position, creates a unique electron density map on the aromatic ring. This influences the preferred site for electrophilic aromatic substitution or other reactions, leading to different isomeric products compared to analogs . For example, in the synthesis of indoles, pyrazoles, or thiazolidinones where this hydrazine is used as an intermediate, the substitution pattern dictates the final structure of the bioactive molecule .

Organic Synthesis Heterocycles Regioselectivity

Optimal Research and Procurement Scenarios for 5-Fluoro-2-methylphenylhydrazine Hydrochloride


Synthesis of Fluorinated Heterocycles for Drug Discovery

This compound is the building block of choice when the synthetic target requires a 5-fluoro-2-methylphenyl moiety, particularly in the construction of fluorinated heterocycles like indoles, pyrazoles, or thiazolidinones . Its use is mandated when the desired final product's activity, selectivity, or metabolic profile is contingent on this precise substitution pattern. Procurement of this specific hydrazine is essential to ensure the correct regioisomer is obtained, avoiding the wasted effort and cost associated with synthesizing an incorrect analog. The fluorine atom is strategically incorporated to enhance the metabolic stability and lipophilicity of the final drug candidate [1].

Structure-Activity Relationship (SAR) Studies in Fluorinated Series

In medicinal chemistry SAR campaigns, this compound serves as a critical probe to understand the effect of simultaneous fluorine and methyl substitution at specific positions on the phenyl ring. Researchers would procure this compound to synthesize a specific analog within a larger series, comparing it against the non-fluorinated 2-methylphenylhydrazine derivative or other regioisomers. The quantitative differences in subsequent biological assays (e.g., IC50, metabolic stability) will directly stem from the presence and position of the fluorine atom introduced by this reagent .

Synthesis of Agrochemical Intermediates

5-Fluoro-2-methylphenylhydrazine hydrochloride is utilized as an intermediate in the synthesis of various pesticides, herbicides, and fungicides . The fluorine atom is often incorporated into agrochemicals to improve their metabolic stability in the environment and enhance their bioavailability in target organisms. Procuring this specific building block ensures the resulting agrochemical possesses the desired physicochemical properties and biological activity profile, differentiating it from non-fluorinated or differently substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-methylphenylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.